

Application Notes: Dofetilide for hERG Channel Assays

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Compound of Interest

Compound Name: LY 97119

Cat. No.: B1675722

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Product Name: Dofetilide (Substitute for **LY 97119**)

Catalogue Number: N/A

CAS Number: 115256-11-6

Molecular Formula: $C_{19}H_{27}N_3O_5S_2$

Molecular Weight: 441.56 g/mol

Application: Selective hERG Potassium Channel Blocker

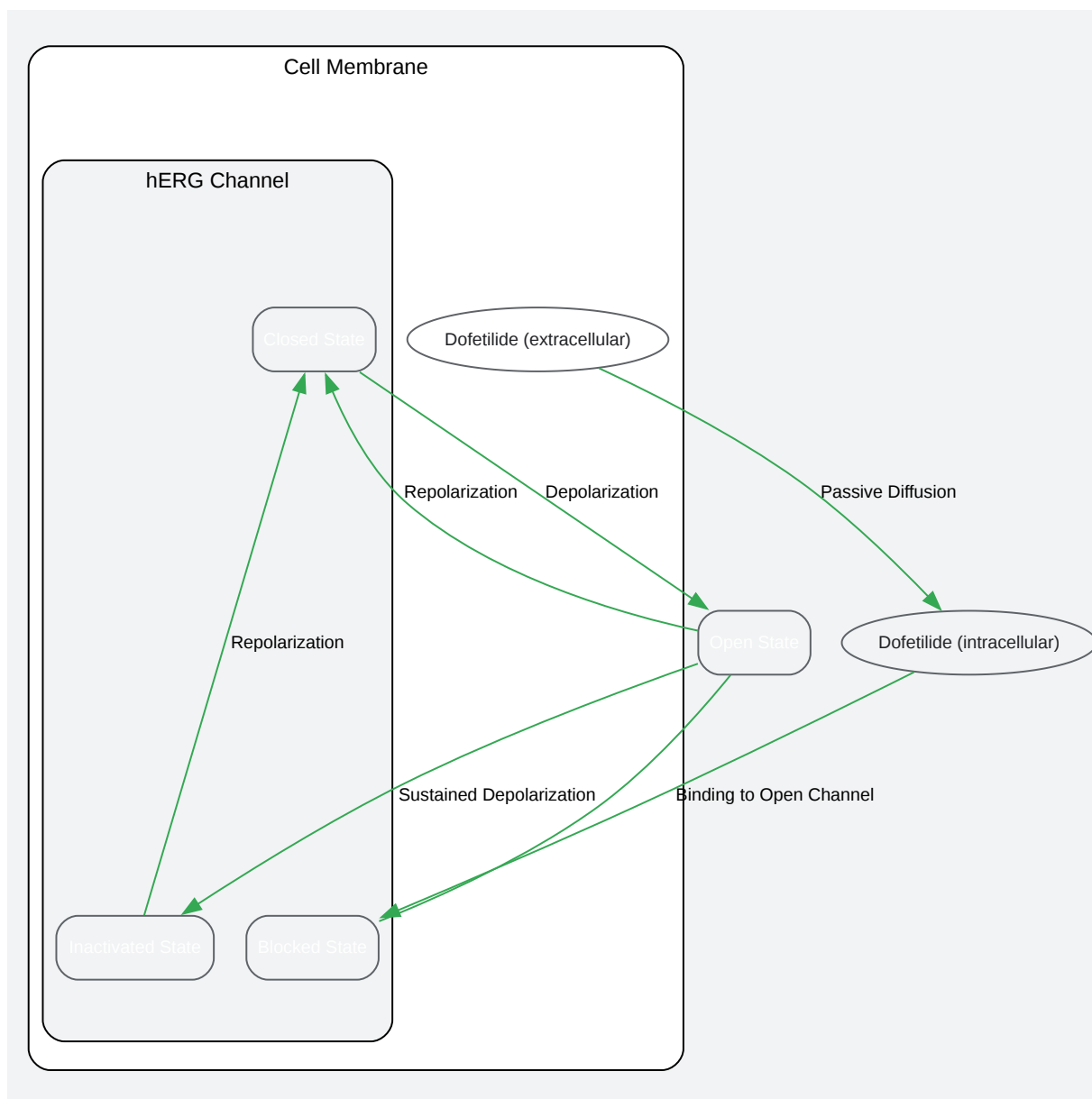
Audience: Researchers, scientists, and drug development professionals.

Description

Dofetilide is a potent and selective inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.^{[1][2][3][4]} Due to its specific mechanism of action, Dofetilide serves as a crucial reference compound and positive control in preclinical safety assays designed to assess the potential of new chemical entities to induce QT interval prolongation and cardiac arrhythmias.^{[5][6]} These application notes provide detailed protocols for the use of Dofetilide in both electrophysiological and radioligand binding hERG channel assays.

Mechanism of Action

Dofetilide exhibits high-affinity block of the hERG channel by binding to the open state of the channel from the intracellular side.^[7] This interaction obstructs the flow of potassium ions, thereby delaying the repolarization phase of the cardiac action potential.^[4] The primary binding site for Dofetilide is located within the pore region of the hERG channel.^[3] Its action as a slow-onset/slow-offset open channel blocker at nanomolar concentrations makes it a reliable tool for studying hERG channel pharmacology.^[7]



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Mechanism of Dofetilide Action on the hERG Channel.

Quantitative Data Summary

The inhibitory potency of Dofetilide on the hERG channel can vary depending on the assay methodology and experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values obtained from various studies.

Table 1: Electrophysiological Data for Dofetilide

Assay Type	Cell Line	Temperature (°C)	IC ₅₀ (nM)	Reference(s)
Automated Patch Clamp	HEK293	37	7	[6][8]
Manual Patch Clamp	HEK293	37	4 - 15	[9]
Whole-cell Patch Clamp	HEK293	Room Temperature	12	[7]
Two-microelectrode Voltage Clamp	Xenopus oocytes	Room Temperature	320	[1]
Thallium Flux Assay	U2OS	Room Temperature	139	[10]

Table 2: Radioligand Binding Data for Dofetilide

Ligand	Preparation	Temperature (°C)	K _d (nM)	B _{max} (pmol/mg protein)	Reference(s)
[³ H]dofetilide	HEK293 Membranes	25	22.3	8.92	

Experimental Protocols

Protocol 1: Automated Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to determine the IC_{50} of Dofetilide on hERG channels stably expressed in HEK293 cells using an automated patch-clamp system.

Materials:

- HEK293 cells stably expressing the hERG channel
- Cell culture medium (e.g., DMEM with 10% FBS)
- External solution (in mM): 137 NaCl, 4 KCl, 1.8 $CaCl_2$, 1 $MgCl_2$, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
- Internal solution (in mM): 130 KCl, 1 $MgCl_2$, 1 $CaCl_2$, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH 7.2 with KOH
- Dofetilide stock solution (e.g., 10 mM in DMSO)
- Automated patch-clamp system and corresponding consumables

Procedure:

- Cell Preparation: Culture HEK293-hERG cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic solution, wash with external solution, and resuspend to the desired concentration for the automated patch-clamp system.
- System Setup: Prime the fluidics of the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.
- Compound Preparation: Prepare serial dilutions of Dofetilide in the external solution from the stock solution. A typical concentration range would be 0.1 nM to 1 μ M. Include a vehicle control (e.g., 0.1% DMSO in external solution).
- Data Acquisition:
 - Obtain whole-cell recordings with stable seal resistance ($>500\text{ M}\Omega$) and access resistance ($<20\text{ M}\Omega$).

- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, and a repolarizing step to -50 mV for 2 seconds to measure the peak tail current.
- Record baseline currents in the external solution.
- Apply the different concentrations of Dofetilide sequentially, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
- Data Analysis:
 - Measure the peak tail current at -50 mV for each Dofetilide concentration.
 - Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.
 - Plot the percentage of inhibition against the logarithm of the Dofetilide concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Automated Patch Clamp Workflow for hERG Assay.

Protocol 2: [³H]dofetilide Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of test compounds for the hERG channel using membranes from HEK293 cells stably expressing hERG.[\[11\]](#)

Materials:

- Membrane preparations from HEK293-hERG cells
- [³H]dofetilide (specific activity ~70-90 Ci/mmol)
- Binding buffer: 50 mM Tris-HCl, 10 mM KCl, 1.5 mM MgCl₂; pH 7.4
- Unlabeled Dofetilide (for non-specific binding determination)
- Test compounds

- 96-well filter plates (e.g., GF/B or GF/C)
- Scintillation cocktail and microplate scintillation counter

Procedure:

- Reaction Setup: In a 96-well plate, add the following in order:
 - Binding buffer
 - Test compound at various concentrations or unlabeled Dofetilide (10 μ M final concentration for non-specific binding) or vehicle (for total binding).
 - [3 H]dofetilide (final concentration \sim 2-5 nM).
 - HEK293-hERG membrane preparation (10-20 μ g of protein per well).
- Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach binding equilibrium.
- Filtration: Rapidly filter the reaction mixture through the filter plate using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters three times with ice-cold binding buffer.
- Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data using a one-site competition binding equation to determine the IC₅₀, which can then be converted to a K_i value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Disclaimer

The provided information is for research use only. Due to the lack of publicly available data for "LY 97119," the well-characterized hERG blocker Dofetilide has been used as a substitute to generate these application notes and protocols. Researchers should validate these protocols for their specific experimental conditions.

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